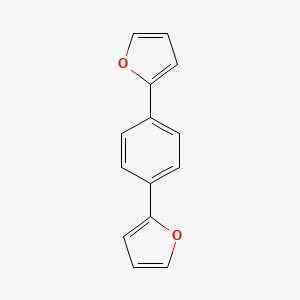

1,4-Di(furan-2-yl)benzene

Description

Significance of Heterocyclic Building Blocks in Organic Synthesis and Materials Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in the fields of organic synthesis and materials science. Their unique electronic and structural properties, which differ significantly from their carbocyclic counterparts, make them indispensable in the development of novel functional materials. Among these, five-membered aromatic heterocycles like furan (B31954) have gained considerable attention. chinesechemsoc.org

Furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom, is a key heterocyclic compound. wikipedia.org Its structure offers high planarity, rigidity, and is electron-rich. chinesechemsoc.org These characteristics make furan and its derivatives valuable in constructing conjugated molecules for optoelectronic devices. researchgate.net The incorporation of furan into π-conjugated systems can significantly influence the photophysical, electrochemical, and charge transport properties of the resulting materials. researchgate.net As a result, furan-based semiconductors have emerged as a promising class of organic materials with applications in organic field-effect transistors (OFETs) due to their potential for high solubility, photoluminescent quantum efficiency, and carrier mobility. researchgate.net The versatility of the furan ring also allows for its use in post-functionalization reactions, such as the Diels-Alder reaction, which is useful for modifying furan-containing molecules. researchgate.net

Overview of Benzene-Furan Conjugated Systems in π-Electron Frameworks

The degree of conjugation and electronic communication between the rings is influenced by the planarity of the molecule. Furan's inherent rigidity and planarity contribute to a more effective through-bond conjugation compared to systems with only benzene (B151609) rings. chinesechemsoc.org Theoretical and experimental studies have shown that the through-bond conjugation degree in such hybrid systems increases in the order of benzene-benzene < thiophene-benzene < furan-benzene. chinesechemsoc.org This enhanced conjugation affects the material's electronic structure and photophysical properties, including absorption and emission spectra. For instance, oligomers containing furan units have been shown to exhibit high fluorescence quantum yields. researchgate.net The specific arrangement and connectivity of the furan and benzene rings allow for the fine-tuning of the electronic and optical properties of these materials for specific applications in organic electronics.

| Property | Benzene | Furan | Benzene-Furan Conjugated Systems |

| Aromaticity (Resonance Energy) | High (152 kJ/mol) wikipedia.org | Modest (67 kJ/mol) wikipedia.org | Varies depending on structure, influenced by both rings. |

| Electron Density | Electron-rich aromatic system. wikipedia.org | Higher electron density than benzene due to the oxygen heteroatom. wikipedia.org | Enhanced electron density, facilitating electrophilic substitution. wikipedia.org |

| Reactivity in Electrophilic Substitution | Requires catalysts. | More reactive than benzene. wikipedia.orgpearson.com | Generally more reactive than benzene. |

| Conjugation | Forms stable π-electron systems. wikipedia.org | Contributes to extended π-conjugation with high planarity. chinesechemsoc.org | Exhibits enhanced through-bond conjugation compared to biphenyl (B1667301) systems. chinesechemsoc.org |

| Applications | Core of many aromatic compounds. wikipedia.org | Building block for pharmaceuticals and functional materials. wikipedia.orgresearchgate.net | Organic semiconductors, OFETs, fluorescent materials. researchgate.netresearchgate.net |

Research Trajectory of 1,4-Di(furan-2-yl)benzene within Contemporary Chemical Disciplines

This compound serves as a quintessential example of a furan-benzene conjugated system and has been a subject of interest in various chemical disciplines. Its research trajectory has seen it evolve from a simple aromatic structure to a key component in the development of advanced organic materials. The synthesis of such furan-aryl structures can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Early research often focused on the fundamental synthesis and characterization of this compound and its derivatives. More recently, its potential as a core building block for larger, more complex functional molecules has been explored. It is a key component in the synthesis of furan/phenylene co-oligomers, which are promising materials for optoelectronic devices due to their emissive properties. researchgate.net For instance, single crystals of co-oligomers containing the 1,4-bis(5-phenylfuran-2-yl)benzene core have been studied for their charge transport and luminescence properties. researchgate.net

The compound has also found application in the development of novel dyes and polymers. For example, derivatives like 4,7-di(furan-2-yl)benzo[c] chinesechemsoc.orgresearchgate.netacs.orgthiadiazole, which incorporates the di(furan-2-yl) motif, have been used as linkers in dyes for dye-sensitized solar cells, demonstrating significant potential for improving device efficiencies. acs.org Copolymers incorporating 9,10-di(furan-2-yl)anthracene have been synthesized for their electrochromic properties, showcasing the versatility of the furan-aryl linkage in creating materials with tunable optical and electronic characteristics. nih.gov The ongoing research into this compound and its derivatives continues to push the boundaries of materials science, with a focus on creating highly efficient and stable organic electronic and photonic devices.

| Research Area | Key Findings Related to this compound and its Derivatives |

| Organic Synthesis | Synthesized using methods like palladium-catalyzed cross-coupling reactions. organic-chemistry.org Serves as a building block for more complex molecules. |

| Materials Science | Used as the core for furan/phenylene co-oligomers for optoelectronics. researchgate.net Single crystals show promising charge transport and luminescence. researchgate.net |

| Dye-Sensitized Solar Cells | Derivatives like 4,7-di(furan-2-yl)benzo[c] chinesechemsoc.orgresearchgate.netacs.orgthiadiazole act as efficient dye linkers, improving power conversion efficiency. acs.org |

| Electrochromic Polymers | Copolymers with structures like 9,10-di(furan-2-yl)anthracene exhibit tunable electrochromic properties for smart window applications. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Furan-containing oligomers, for which this compound is a model, show potential for high charge carrier mobility. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(furan-2-yl)phenyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERAPMXGCDWZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and spatial relationships of each proton and carbon atom in 1,4-di(furan-2-yl)benzene can be established.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the furan (B31954) and benzene (B151609) rings. Due to the molecule's symmetry, only half of the protons are unique. Experimental data recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a set of signals in the aromatic region. chemicalbook.com The protons on the furan rings typically appear as doublets or multiplets, while the protons on the central benzene ring, being chemically equivalent in a 1,4-substitution pattern, often appear as a singlet or a narrow multiplet depending on the resolution and solvent.

A representative dataset shows signals at δ 6.62 (doublet, 2H), 7.01 (doublet, 2H), and a multiplet between 7.76-7.79 ppm (6H). chemicalbook.com A detailed assignment based on the typical chemical shifts of furan and benzene protons allows for the attribution of these signals to specific positions on the aromatic rings.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 7.79 - 7.76 | m | 6H | Benzene-H & Furan-H5 |

| 7.01 | d | 2H | Furan-H3 |

| 6.62 | d | 2H | Furan-H4 |

Solvent: DMSO-d₆. d = doublet, m = multiplet.

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not widely reported in the literature, the expected chemical shifts can be predicted based on known values for furan and 1,4-disubstituted benzenes. vixra.orgrsc.orgclockss.org The spectrum would be characterized by signals for the six unique carbon atoms. The carbons of the furan rings would appear in characteristic regions, with the carbon adjacent to the oxygen (C5) being the most deshielded. The carbons of the central benzene ring would show two signals: one for the substituted carbons (ipso-carbons) and one for the protonated carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Furan C2 (ipso) | ~153 |

| Furan C5 | ~144 |

| Furan C3 | ~112 |

| Furan C4 | ~107 |

| Benzene C1/C4 (ipso) | ~131 |

| Benzene C2/C3/C5/C6 | ~124 |

Note: These are estimated values based on analogous structures.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would show correlations between the protons on each furan ring (e.g., H3 with H4, and H4 with H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., Furan-H3 to Furan-C3).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₄H₁₀O₂) can be calculated with high precision. Experimental verification of this mass using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. rsc.orguva.nlnih.gov

Low-resolution mass spectrometry has identified the molecular ion (M⁺) peak at an m/z of 210, which corresponds to the nominal mass of the compound. chemicalbook.com The analysis also reveals key fragment ions at m/z 181 and 153, likely corresponding to the loss of a CHO group and further fragmentation. chemicalbook.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Measurement | Value |

|---|---|---|

| Low-Resolution MS (ESI) | Molecular Ion (M⁺) | 210 m/z |

| Low-Resolution MS (ESI) | Fragment Ions | 181, 153 m/z |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are powerful tools for separating, identifying, and quantifying compounds within complex mixtures. While specific LC-MS/MS studies for this compound have not been detailed in the surveyed literature, this methodology is widely applied to the analysis of furan derivatives in various matrices.

In a typical application, the LC system would first separate this compound from other components in a sample based on its polarity. The separated compound would then enter the mass spectrometer, where the parent ion (m/z 210 or 211 [M+H]⁺) is selected and fragmented. The resulting daughter ions are unique to the compound's structure and can be used for highly selective and sensitive detection and quantification, even at trace levels. This makes LC-MS/MS an ideal technique for metabolic studies, environmental analysis, or quality control where the target compound may be present in a complex matrix.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the spectra would be dominated by features characteristic of the furan and 1,4-disubstituted benzene rings.

Aromatic C-H Stretching: Strong bands are expected in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp bands would appear in the 1610-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds in both the benzene and furan rings.

Furan Ring Vibrations: The furan ring has characteristic vibrations, including a C-O-C stretching mode, typically found around 1250-1020 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorptions in the IR spectrum below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic rings. For a 1,4-disubstituted benzene ring, a characteristic strong band is expected around 850-800 cm⁻¹.

While a dedicated experimental spectrum for this compound is not available, the expected vibrational frequencies can be reliably predicted from extensive data on similar compounds. aps.orgnih.govresearchgate.netresearchgate.net

Interactive Data Table: Expected Key Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1610 - 1450 | IR, Raman (strong) |

| Furan C-O-C Stretch | 1250 - 1020 | IR (strong) |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. By analyzing the scattering pattern of an X-ray beam that interacts with a crystalline solid, researchers can deduce the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Crystallography for Molecular Geometry and Packing

Single crystal X-ray crystallography stands as the gold standard for determining the exact molecular structure of a compound. This technique involves directing an X-ray beam onto a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. This yields a wealth of information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, detailing intermolecular distances and interactions such as π-π stacking or hydrogen bonding. These packing motifs are crucial as they govern the bulk properties of the material.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. While it provides less detailed structural information than its single-crystal counterpart, PXRD is an essential tool for phase identification, characterization of crystalline materials, and the study of polymorphism. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

Polymorphism, the ability of a solid material to exist in more than one crystal form or structure, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and stability. PXRD is the primary method for identifying and distinguishing between these different polymorphic forms. By comparing the diffraction patterns of different batches or samples prepared under various conditions, researchers can determine if multiple crystalline forms exist.

Currently, there are no specific studies in the accessible literature that focus on the polymorphism of this compound using powder X-ray diffraction. Such research would be necessary to understand the potential for different crystalline phases and to ensure the reproducible synthesis of a desired, stable polymorph for any potential applications.

Computational Chemistry and Theoretical Investigations of 1,4 Di Furan 2 Yl Benzene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,4-di(furan-2-yl)benzene, offering a microscopic view of its orbitals and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground-state geometry of molecules. scispace.comresearchgate.net For molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. researchgate.netinpressco.com This level of theory has proven effective for optimizing the geometries of various organic conjugated systems. researchgate.netmdpi.com

Geometry optimization calculations predict the most stable arrangement of atoms in the molecule by minimizing its energy. For this compound, these calculations would determine key structural parameters. The planarity of the molecule is a critical factor, as a more planar structure allows for better π-electron delocalization across the benzene (B151609) and furan (B31954) rings. researchgate.net Theoretical calculations on similar conjugated systems confirm that planar or near-planar conformations are typically favored. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Description | Typical Predicted Value Range |

| Bond Lengths | ||

| C=C (furan) | Double bond within the furan ring | ~1.36 - 1.38 Å |

| C-C (furan) | Single bond within the furan ring | ~1.43 - 1.45 Å |

| C-O (furan) | Carbon-Oxygen bond in the furan ring | ~1.36 - 1.37 Å |

| C=C (benzene) | Aromatic bond in the benzene ring | ~1.39 - 1.41 Å |

| C-C (inter-ring) | Bond connecting furan and benzene rings | ~1.46 - 1.48 Å |

| Bond Angles | ||

| C-C-C (benzene) | Angle within the benzene ring | ~120° |

| C-O-C (furan) | Angle involving oxygen in the furan ring | ~106° - 108° |

| Dihedral Angles | ||

| C-C-C-C | Torsional angle between the furan and benzene rings | ~0° - 20° |

Note: The values presented are typical ranges derived from DFT calculations on analogous furan- and benzene-containing conjugated systems and serve as expected estimates for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. beilstein-journals.org For conjugated molecules like this compound, the π-system delocalization leads to a relatively small HOMO-LUMO gap compared to non-conjugated analogues. beilstein-archives.org

In this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich furan rings. The LUMO is also anticipated to be distributed over the entire molecule. The charge transfer that occurs during an electronic transition is primarily from the HOMO to the LUMO. inpressco.com DFT calculations at the B3LYP/6-31G(d,p) level are widely used to compute these energy levels. researchgate.netmalayajournal.org

Table 2: Calculated FMO Properties for this compound

| Property | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 3.5 to 4.5 eV |

Note: These values are estimations based on theoretical studies of similar π-conjugated systems containing furan and benzene moieties. The exact values depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the furan rings due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms, particularly those on the benzene ring, would exhibit positive potential (blueish regions). The π-electron clouds above and below the planar rings would create regions of negative potential, making them sites for interaction with electrophiles. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's reactive behavior. malayajournal.org

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations focus on static properties, molecular dynamics and conformational analysis explore the molecule's flexibility and preferred shapes.

However, steric hindrance between hydrogen atoms on adjacent rings can introduce a slight twist from perfect planarity. Computational studies can quantify the rotational energy barrier around the single bonds connecting the rings. By systematically varying the torsional angle and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to the most stable conformers (likely near-planar) and the energy maxima corresponding to transition states for rotation (likely perpendicular arrangements). The height of this energy barrier dictates the molecule's conformational flexibility at a given temperature.

The stability of the preferred conformers of this compound is primarily governed by the balance between two major factors:

Steric Repulsion: Non-bonded interactions, specifically the repulsion between hydrogen atoms on the furan rings and the benzene ring (ortho-hydrogens), can introduce strain. This steric clash destabilizes a perfectly planar arrangement, potentially favoring a slightly twisted conformation as the lowest energy state.

Theoretical calculations can parse these effects to predict the most stable three-dimensional structure. While strong intramolecular interactions like hydrogen bonds are absent in this hydrocarbon-based structure, weak van der Waals forces and the electronic effects of conjugation are the primary determinants of its conformational stability.

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Computational chemistry provides powerful tools to dissect these interactions and predict the packing of molecules like this compound. Theoretical studies, even in the absence of a published crystal structure for this specific compound, can offer significant insights into its solid-state behavior based on analyses of structurally related furan-containing compounds.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. The surface is colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key interactions. Based on analyses of other furan- and benzene-containing compounds, the most significant contributions to the crystal packing would likely arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. The large number of hydrogen atoms on the periphery of the molecule would lead to a high percentage of H···H contacts, which are generally considered to be van der Waals interactions.

The C···H/H···C interactions are also expected to be substantial, reflecting the contacts between the carbon skeletons and peripheral hydrogens. Furthermore, the presence of the oxygen atoms in the furan rings introduces the possibility of weak O···H interactions. Due to the planar nature of the aromatic rings, C···C or π-π stacking interactions between furan and benzene rings of adjacent molecules are also anticipated, which would be visible on the Hirshfeld surface as specific features.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this compound, this plot would be expected to show distinct spikes and patterns corresponding to the different types of interactions.

Table 1: Predicted Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~45-55% | Represents the most frequent contacts due to the abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C | ~20-30% | Arises from interactions between the carbon framework and hydrogen atoms of neighboring molecules. |

| O···H/H···O | ~5-15% | Indicates weak hydrogen bonding or close contacts involving the furan oxygen atoms. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between the aromatic rings. |

| Other | <5% | Includes less frequent contacts such as C···O/O···C and O···O. |

Note: The data in this table is illustrative and based on theoretical expectations for a molecule with the structure of this compound, drawing parallels from published analyses of similar compounds.

For this compound, the total interaction energy would be a sum of electrostatic, polarization, dispersion, and repulsion components. The dispersion forces are expected to be the most significant contributor to the lattice energy, a common feature for non-polar aromatic molecules. The electrostatic component, while smaller, would be influenced by the presence of the electronegative oxygen atoms in the furan rings.

Table 2: Theoretical Interaction Energies in a Hypothetical this compound Crystal Lattice

| Energy Component | Predicted Energy (kJ/mol) | Role in Crystal Packing |

| Electrostatic | -20 to -40 | Arises from the charge distribution and contributes to the directional arrangement of molecules. |

| Polarization | -10 to -20 | Represents the induced dipole interactions between molecules. |

| Dispersion | -80 to -120 | The primary attractive force, arising from instantaneous fluctuations in electron density. |

| Repulsion | +40 to +70 | The short-range repulsive force that prevents molecular collapse. |

| Total Interaction Energy | -70 to -110 | The net energy stabilizing the crystal lattice. |

Note: This table presents hypothetical energy values for this compound based on typical ranges observed for similar organic molecular crystals. The actual values would require specific crystallographic data and high-level quantum chemical calculations.

Reactivity and Reaction Pathway Predictions

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, theoretical calculations can identify the most likely sites for electrophilic and nucleophilic attack and model the transition states of various reactions.

The reactivity of this compound is dictated by the electronic properties of both the furan and benzene rings. Furan is known to be significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. Electrophilic substitution on furan preferentially occurs at the 2-position (α-position), as the intermediate carbocation is better stabilized by resonance involving the oxygen lone pair.

In this compound, the furan rings are expected to be the primary sites of electrophilic attack. The α-positions of the furan rings (C5 and C5') that are not attached to the benzene ring are predicted to be the most nucleophilic and therefore most susceptible to electrophilic substitution. The benzene ring, being less electron-rich than the furan rings, would be less reactive towards electrophiles.

Conversely, nucleophilic attack is favored at electron-deficient sites. In the ground state of this compound, there are no strongly electrophilic centers. However, under certain reaction conditions or upon electronic excitation, the reactivity pattern could change.

Computational tools like Density Functional Theory (DFT) can be used to calculate various reactivity descriptors. The Fukui function and local nucleophilicity indices can pinpoint the most reactive sites in a molecule. For this compound, these calculations would likely confirm the higher nucleophilicity of the α-carbons of the furan rings.

Table 3: Predicted Reactivity of Different Positions in this compound

| Position | Ring | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| C5, C5' | Furan | High | Low |

| C3, C3', C4, C4' | Furan | Moderate | Low |

| Benzene Carbons | Benzene | Low | Low |

Note: This table provides a qualitative prediction of reactivity based on the known electronic properties of furan and benzene rings.

Theoretical modeling can be employed to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. For an electrophilic substitution reaction on this compound, such as bromination, computational modeling could be used to compare the activation energies for substitution at different positions on the furan and benzene rings.

These calculations would likely show that the transition state for the attack of an electrophile at the C5 position of a furan ring is significantly lower in energy than the transition states for attack at other positions. This would provide a quantitative explanation for the observed or predicted regioselectivity of the reaction. The modeling could also reveal the structure of the Wheland intermediate and provide insights into the subsequent proton transfer step to regenerate the aromatic system.

Advanced Material Science Applications of 1,4 Di Furan 2 Yl Benzene Derivatives

Organic Electronics and Optoelectronic Materials

Derivatives of 1,4-di(furan-2-yl)benzene are actively being explored for their potential in a variety of organic electronic and optoelectronic devices. The ability to modify the core structure allows for the fine-tuning of material properties to suit specific applications.

This compound serves as a fundamental organic building block, a foundational molecule used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com In the realm of material science, it is a key component in the synthesis of furan-phenylene co-oligomers (FPCOs), a class of organic semiconductors. researchgate.net The integration of the furan (B31954) ring as a π-spacer within conjugated molecules significantly influences the photophysical, electrochemical, and charge transport properties of the resulting materials. researchgate.net

Furan-containing semiconductors are noted for their high solubility, excellent photoluminescent quantum efficiency, and good charge carrier mobility. researchgate.net The structure of this compound contributes to the development of π-conjugated systems that are essential for organic electronics. By chemically linking these units, researchers can create larger, more complex molecules and polymers with tailored semiconducting or conducting properties. These materials often exhibit strong luminescence and effective hole-transport capabilities, making them suitable for various electronic applications. researchgate.net

Organic Field-Effect Transistors (OFETs) are a key application for materials derived from this compound. researchgate.netnih.gov These transistors utilize an organic semiconductor as the active layer to control the flow of electrical current. Furan-based semiconductors have demonstrated significant potential in OFETs, with some achieving high charge carrier mobilities. researchgate.net

The performance of OFETs is critically dependent on the molecular structure of the semiconductor used. Furan-phenylene co-oligomers, built upon the this compound framework, have been synthesized and studied for their charge transport properties. For instance, modifying the terminal phenyl rings of a 1,4-bis(5-phenylfuran-2-yl)benzene core with methyl groups has been shown to influence crystal packing and, consequently, the charge transport and luminescence of single crystals used in devices. researchgate.net The goal in developing these materials is to achieve high mobility, a large on/off current ratio, and low threshold voltage, making them competitive with traditional amorphous silicon-based transistors. nih.gov Research has shown that extending the π-conjugation in such molecules can lead to stronger intermolecular interactions and improved mobility. nih.gov

Below is a table summarizing the mobility of various organic semiconductors, highlighting the performance range for different classes of materials used in OFETs.

| Material Class | Example Compound | Mobility (cm²/Vs) | Reference |

| Furan-based | Quinoidal Oligofuran | 7.7 | researchgate.net |

| Acene-based | Pentacene | up to 40 | rsc.org |

| Thiophene-based | Benzene (B151609) and thiophene-fused derivative | 1.4 | nih.gov |

| Fullerene-based | Fullerene C₆₀ | 0.56 | nih.gov |

The favorable optoelectronic properties of this compound derivatives also make them promising candidates for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.netjmaterenvironsci.com

In OLEDs, an organic emissive layer generates light when an electric current is applied. jmaterenvironsci.com Materials based on the this compound structure are known for their bright luminescence, a key requirement for efficient light emission. researchgate.net For example, a multifunctional semiconductor molecule, 2,7-diphenylbenzo jmaterenvironsci.comrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh), which combines a strongly emissive furan group with a high charge transporting unit, has been successfully used in blue-emitting OLEDs. researchgate.net These devices achieved a maximum current efficiency of 2.96 cd/A and an external quantum efficiency of 4.23%. researchgate.net

In the context of OPVs, which convert sunlight into electricity, furan-based materials are being developed as alternatives to the more common thiophene-based semiconductors. nih.govrsc.org Incorporating furan building blocks into non-fullerene acceptors can lead to enhanced backbone planarity and a reduced bandgap, which allows for the absorption of a broader range of the solar spectrum. nih.gov Recent studies on a series of furan-based acceptors have shown that their placement within the molecular structure is critical for stability and device performance. nih.gov When properly designed, these materials can offer well-balanced hole/electron transport, leading to improved power conversion efficiencies, with some devices exceeding 14%. nih.gov

Conducting Polymers and Electropolymerization Studies

Beyond single molecules and oligomers, this compound and its derivatives can be used to create conducting polymers. Electropolymerization is a key technique for synthesizing these materials directly onto electrode surfaces.

Polymeric systems that incorporate furan-benzene units can be synthesized through electrochemical polymerization. This process involves applying an electrical potential to a solution containing the monomer, such as a derivative of this compound. The potential causes the monomer molecules to oxidize and link together, forming a polymer film on the surface of the working electrode. rsc.orgresearchgate.net

For example, studies have been conducted on the electrochemical polymerization of 1,4-di(furyl)-5,5-dimethylcyclopentadienes, a related structure. rsc.org Similarly, furan end-capped molecules like 2,8-bis-(furan-2-yl)-dibenzothiophene have been successfully electropolymerized to create polymer films. researchgate.net The properties of the resulting polymer can be influenced by the specific monomer structure and the conditions of the polymerization process. In some cases, copolymerization with other electroactive monomers, such as 1,3,5-tris(2-aryl)benzenes, is used to improve film formation and modify the electronic properties of the final material. rsc.org

The mechanism of electrochemical polymerization typically begins with the oxidation of the monomer at the anode. For furan-containing compounds, this oxidation often occurs at the terminal furan rings. This process generates radical cations, which are highly reactive species. These radical cations can then couple with each other, forming new carbon-carbon bonds and extending the polymer chain.

Cyclic voltammetry (CV) is a primary technique used to study these mechanisms. researchgate.net By repeatedly scanning the potential, researchers can observe the oxidation potential of the monomer and monitor the growth of the polymer film as new electrochemical signals appear with successive cycles. researchgate.net Spectroelectrochemical analyses, which combine UV-Vis spectroscopy with electrochemical measurements, allow for the characterization of the polymer film in both its neutral and oxidized (doped) states. rsc.org For instance, films of poly(FurC5Fur), a polymer with furan units, show a maximum UV-vis absorption that bleaches upon oxidation, giving rise to new absorption features at lower energies, which are characteristic of charge carriers in the conductive state. rsc.org

Spectroelectrochemical Investigations of Polymer Films

Polymers derived from this compound and related furan-containing monomers exhibit intriguing electrochromic properties, making them suitable for applications such as smart windows, displays, and sensors. Spectroelectrochemistry is a key technique used to study these materials, as it simultaneously provides information about the changes in their electronic absorption spectra as a function of the applied electrochemical potential.

When these polymer films are electrochemically oxidized or reduced, they undergo distinct color changes. This behavior is attributed to the formation of charge carriers, such as polarons and bipolarons, along the polymer backbone, which introduces new electronic transitions in the UV-Vis-NIR region. For instance, a copolymer incorporating 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) (EDOT) units transitions from a light blue color in its reduced state to a lilac color upon oxidation tubitak.gov.tr. Similarly, polymers of furan end-capped dibenzofuran (B1670420) change from beige to celadon, while their dibenzothiophene (B1670422) counterparts switch from green-yellow to dark grey researchgate.net.

The performance of these electrochromic polymers is quantified by several parameters, including optical contrast (ΔT%), coloration efficiency (η), and switching time. The optical contrast measures the change in transmittance between the colored and bleached states. Coloration efficiency relates the change in optical density to the amount of charge injected or ejected per unit area, indicating the energy efficiency of the material. Switching time refers to the duration required for the material to change its color. Research has shown that furan-based polymers can exhibit moderate to high optical contrasts (20-70%), high coloration efficiencies (170-370 cm²/C), and fast switching times (often on the order of seconds) researchgate.net. The incorporation of different comonomers, such as 2-(thiophen-2-yl)furan or EDOT, allows for the fine-tuning of these properties, including the accessible color palette and redox stability tubitak.gov.trmdpi.com.

| Polymer System | Color (Neutral → Oxidized) | Optical Band Gap (eV) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) |

|---|---|---|---|---|

| Copolymer of 9,10-di(furan-2-yl)anthracene and EDOT | Light Blue → Lilac | 1.65 | 170 @ 500 nm | 1.0 @ 500 nm |

| Poly(2,8-bis-(furan-2-yl)-dibenzofuran) | Beige → Celadon | Not Specified | Not Specified | Not Specified |

| Poly(2,8-bis-(furan-2-yl)-dibenzothiophene) | Green-Yellow → Dark Grey | Not Specified | Not Specified | Not Specified |

| Polycarbazoles with 2-(thiophen-2-yl)furan | Light Gray → Dark Greenish Grey | Not Specified | Not Specified | ≤2.8 |

Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined geometry of this compound derivatives makes them excellent candidates for constructing complex supramolecular architectures. These organized assemblies are held together by non-covalent interactions and have applications in molecular recognition, catalysis, and separation.

Porous organic cages (POCs) are discrete molecular structures with intrinsic cavities that can be used as building blocks for creating advanced, porous materials nih.govresearchgate.net. The use of furan-containing synthons, such as derivatives of this compound, offers a pathway to novel cage structures. The defined bond angles and lengths of the this compound unit allow for precise control over the resulting cage's size, shape, and porosity nih.gov.

The construction of these architectures often involves dynamic covalent chemistry, where reversible reactions allow for "error-checking" and lead to the thermodynamically most stable product. Furan-containing building blocks can be functionalized with reactive groups (e.g., aldehydes, amines) to participate in these reactions, forming imine-based or other covalently linked cages. These cages can then be used as higher-order building blocks to construct even more complex materials, such as cage-based covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), leading to materials with hierarchical porosity nih.govrsc.org. The furan units themselves can also be used in cycloaddition reactions to further modify the cage structure or link cages together springernature.com. The development of computational databases of existing macrocycles and cages is accelerating the design of new structures with targeted properties for applications like gas separation chemrxiv.org.

Molecular rotors and switches are molecules designed to undergo controlled motion or change of state in response to external stimuli, such as light, heat, or an electric field. The design of such systems is a key goal in nanotechnology for the development of molecular-scale machines and memory elements.

A design concept for an electric-field-driven molecular memory element involves a hexaarylbenzene core with an alternating circular array of dipolar rotors and rotation suppressors nih.gov. While not a direct derivative of this compound, this concept illustrates how substituted aryl units can function as rotors. By analogy, a this compound backbone could be functionalized with dipolar side groups on the furan or benzene rings. The rotation of these groups around the single bonds connecting them to the main conjugated core could be controlled by an external electric field, leading to different, stable conformational states. Each state would possess a different net dipole moment and potentially a different electrical conductance, allowing the molecule to function as a switch or a memory bit nih.gov. The key is to engineer a moderate kinetic barrier for rotation, ensuring that the different states are stable at room temperature but can be interconverted with an external stimulus nih.gov.

Molecular Wires and Junction Devices

The π-conjugated system of this compound makes it an ideal candidate for use as a molecular wire in electronic devices. A single molecule can be positioned between two electrodes to form a molecular junction, allowing for the study of charge transport at the ultimate limit of miniaturization.

Charge transport through single-molecule junctions can occur via several mechanisms, primarily coherent tunneling or incoherent, vibration-mediated hopping. In a coherent tunneling process, electrons pass directly through the molecule's frontier molecular orbitals (HOMO or LUMO). This process is typically temperature-independent pku.edu.cnresearchgate.net. In contrast, incoherent transport involves the electron residing on the molecule for a short time, often interacting with its vibrational modes, and is temperature-dependent pku.edu.cnresearchgate.net.

For π-conjugated molecules like this compound derivatives, charge transport is generally dominated by coherent tunneling through the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO). The efficiency of this transport is highly dependent on the energy alignment between the molecule's frontier orbitals and the Fermi level of the electrodes nih.gov. Theoretical studies on similar aromatic molecules, like 1,4-dithiolbenzene, show that the transmission probability of electrons through the junction exhibits sharp resonances corresponding to the molecular energy levels nih.gov. The conductance of the junction is directly related to this transmission probability at the Fermi energy. Studies on other systems have shown a transition from coherent to incoherent transport as temperature increases, indicating that molecular vibrations play a significant role pku.edu.cn.

| Mechanism | Description | Temperature Dependence | Key Factors |

|---|---|---|---|

| Coherent Tunneling | Direct electron transport through molecular orbitals without energy loss. | Largely independent | Orbital alignment with electrode Fermi level, molecule-electrode coupling. |

| Incoherent Hopping | Step-wise electron transport involving temporary localization on the molecule. | Dependent (increases with temperature) | Molecular vibrations (phonons), charge localization. |

To create a stable single-molecule junction, the molecular wire must be connected to the metallic electrodes using suitable anchoring groups. The choice of anchor is critical as it determines not only the mechanical stability of the junction but also the electronic coupling between the molecule and the electrodes, which in turn strongly influences the device's conductance frontiersin.org.

For furan-based molecular wires, several anchoring strategies have been explored. While traditional anchors like thiols and amines are common, research has shown that modifying the furan ring itself can lead to effective anchoring. For example, attaching a methylthio (–SMe) group to the position adjacent to the furan's oxygen atom can upgrade the furan from a weak, monodentate anchor to a stronger, bidentate anchor rsc.orgresearchgate.net. This enhanced binding is evidenced by an increased probability of junction formation and improved electrical properties rsc.org. The choice of anchor can also determine whether charge transport is dominated by the HOMO (p-type) or LUMO (n-type) by shifting the alignment of these orbitals relative to the electrode's Fermi level frontiersin.org.

| Anchoring Group | Binding Mode | Relative Conductance | Key Features |

|---|---|---|---|

| Thiol (-SH) | Covalent (Au-S) | High | Strong, well-studied anchor group. |

| Isocyanide (-NC) | Dative | High | Can achieve high conductance values. frontiersin.org |

| Cyanide (-CN) | Dative | Low | Can lead to high thermopower. frontiersin.org |

| Furan with ortho-Methylthio (-SMe) | Bidentate (Au-O, Au-S) | Enhanced | Increases binding strength and junction stability. rsc.orgresearchgate.net |

| Fullerene (C60) | π-π stacking/van der Waals | Variable | Provides large contact area and robust binding. tudelft.nl |

Bio-based Polymers and Sustainable Materials Development

The pursuit of a sustainable future has catalyzed significant research into renewable alternatives to petroleum-based chemicals and materials. Furan-based compounds, derivable from non-edible lignocellulosic biomass, have emerged as key platform molecules in this endeavor. Among these, this compound stands out as a promising, rigid aromatic structure. Its two furan rings provide reactive sites for polymerization and cycloaddition reactions, positioning it as a valuable building block for advanced, bio-based materials. The incorporation of such bifuran moieties into polymer backbones can enhance thermomechanical properties and introduce unique functionalities, paving the way for the development of high-performance sustainable materials.

Utilization as Monomers for Green Polymer Synthesis

The molecular architecture of this compound, featuring two polymerizable furan units separated by a rigid phenylene linker, makes it an attractive monomer for the synthesis of novel bio-based polymers. While research on this specific compound is emerging, studies on analogous bifuran monomers demonstrate their potential to create polymers with superior properties compared to those with single furan rings. These bifuran-based polymers are part of a growing class of materials synthesized from renewable resources, aiming to reduce reliance on fossil feedstocks.

Detailed research into bifuran-based polyamides has shown the significant impact of the rigid bifuran structure on the final polymer properties. For instance, polyamides synthesized from bifurfurylamine, a bifuran-containing diamine, exhibit enhanced thermal stability and ultraviolet (UV) radiation absorption. A comparative study highlighted that a fully furan-based polyamide derived from bifurfurylamine and 2,5-furandicarboxylic acid possessed a high glass-transition temperature (Tg) of 193 °C. This indicates that the bifuran unit provides rigidity to the polymer chain, a desirable trait for high-performance applications. This principle suggests that this compound, with its even more rigid central benzene ring, could yield polymers with exceptional thermal resistance.

The development of bifuran monomers, such as 2,2'-bifuran-5,5'-dicarboxylic acid, from hemicellulose-derived furfural (B47365) derivatives, further underscores the feasibility of creating a sustainable polymer industry. These monomers can serve as bio-based surrogates for petroleum-derived compounds like 4,4'-biphenyldicarboxylic acid, a key component in various industrial polymers. The resulting bifuran-based polyesters and copolyesters have been shown to possess thermal stabilities comparable to their single-furan counterparts, but with distinct crystallinity and melting behaviors that can be tailored by adjusting the copolymer composition.

| Monomer/Polymer System | Key Property Highlight | Reference |

| Polyamide from bifurfurylamine and 2,5-furandicarboxylic acid | High glass-transition temperature (Tg = 193 °C) due to rigid bifuran moiety. | |

| Polyamides from bifurfurylamine | Strong UV absorption, attributed to the expanded π-conjugation of the bifuran structure. | |

| Copolyesters from dimethyl 2,2'-bifuran -5,5'-dicarboxylate | Thermal stability comparable to single-furan polyesters (PBF), with tunable crystallinity. | |

| Polymers from 2,2'-bifuran -5,5'-dicarboxylic acid | Serves as a bio-based alternative to 4,4'-biphenyldicarboxylic acid, yielding polymers with promising physical properties. |

Cycloaddition Chemistry of Furanics for Aromatic Building Blocks

The furan rings in this compound are dienes that can readily participate in Diels-Alder [4+2] cycloaddition reactions. This reaction is a powerful, atom-efficient tool in green chemistry for transforming bio-based furanic compounds into six-membered rings, which can then be dehydrated to form stable aromatic structures. This "furanics-to-aromatics" pathway is a key strategy for producing renewable aromatic chemicals that are currently sourced from petroleum.

The reactivity of the furan ring is influenced by its aromatic character, which provides stabilization energy and can make it less reactive than non-aromatic dienes. Consequently, Diels-Alder reactions involving furans often require heat or catalysis (e.g., Lewis or Brønsted acids) to proceed efficiently. For a molecule like this compound, both furan rings are available for cycloaddition. This bifunctionality allows it to react with dienophiles to form linear polymers or cross-linked networks, depending on the dienophile used.

Research on 2,5-bis(hydroxymethyl)furan (BHMF), another bifunctional furanic monomer, provides insight into the cycloaddition behavior of such molecules. BHMF can react with dienophiles like N-phenylmaleimide derivatives to produce Diels-Alder adducts. However, the process can be complicated by the need for harsh reaction conditions, which may promote undesirable side reactions such as self-condensation and polymerization of the furan monomer itself. Careful optimization of reaction parameters is therefore crucial to selectively achieve the desired cycloaddition products. The reaction of furanic compounds with simple olefins like ethylene (B1197577) and propylene (B89431) over catalysts such as ZSM-5 has been shown to produce targeted aromatics like toluene (B28343) and xylenes, demonstrating the versatility of this approach.

| Furanic Diene | Dienophile | Conditions | Aromatic Product/Intermediate | Reference |

| Furan | Propylene | ZSM-5 catalyst, 450-600 °C | Toluene | |

| 2-Methylfuran | Propylene | ZSM-5 catalyst, 450 °C | Xylenes | |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-phenylmaleimide | Methanol, Heat | Epoxyisoindole-dione adduct | |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-(4-nitrophenyl)maleimide | Ethyl acetate, Heat | Epoxyisoindole-dione adduct |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies

The synthesis of 1,4-Di(furan-2-yl)benzene and its derivatives is poised for significant advancement through the adoption of next-generation methodologies that promise greater efficiency, control, and sustainability. Traditional cross-coupling reactions, while effective, are giving way to more sophisticated techniques.

Continuous flow chemistry is a particularly promising frontier. rsc.orgfrontiersin.orgfrontiersin.orgrsc.org The integration of lithiation, zincation, and Negishi coupling reactions within a single, continuous flow system has demonstrated the rapid synthesis of functionalized biaryls. frontiersin.orgfrontiersin.org This approach, characterized by reaction times of mere seconds, offers a pathway to high-throughput screening and optimization for the production of furan-benzene structures. frontiersin.orgfrontiersin.org Similarly, decarboxylative cross-coupling and methods employing benzyne (B1209423) intermediates in flow reactors are being developed to create biaryl compounds with high efficiency. rsc.orgrsc.org These systems not only accelerate reaction rates but also enhance safety and scalability.

Furthermore, there is a growing emphasis on metal-free synthesis to circumvent the challenges associated with heavy metal catalyst removal and waste management. scientificupdate.com Photosplicing, a method that uses light to induce a formal retro [3+2] cycloaddition, represents an innovative, metal-free approach to biaryl synthesis. scientificupdate.com The development of such processes aligns with the principles of green chemistry by reducing reliance on toxic and expensive heavy metals.

| Methodology | Key Advantages | Potential Impact on this compound Synthesis |

| Continuous Flow Synthesis | Rapid reaction times, enhanced safety, scalability, process control. rsc.orgfrontiersin.org | High-throughput synthesis, rapid library generation of derivatives, process intensification. |

| Integrated Multi-step Flow Reactions | Combines multiple synthetic steps into one continuous process, reducing purification needs. frontiersin.orgfrontiersin.org | Increased overall yield and efficiency, reduced waste and production time. |

| Metal-Free Coupling (e.g., Photosplicing) | Avoids heavy metal contamination, reduces purification costs, improves sustainability. scientificupdate.com | Greener synthesis routes, simplified product work-up, potential for novel reactivity. |

| C-H Activation | Utilizes abundant C-H bonds, improving atom economy. | More direct and atom-economical synthesis from simple furan (B31954) and benzene (B151609) precursors. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a deeper understanding of reaction mechanisms and kinetics is essential. Advanced, in-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of chemical transformations. hideninc.comhidenanalytical.comresearchgate.netresearchgate.net

Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity under actual reaction conditions, is particularly powerful. hideninc.comhidenanalytical.comresearchgate.netwikipedia.org Techniques like Raman and infrared (IR) spectroscopy can provide detailed molecular-level information on the evolution of reactants, intermediates, and products as the reaction progresses. researchgate.netnih.govuib.noacs.orgresearchgate.netresearchgate.net

For the synthesis of this compound, fiber-optic Raman probes could be integrated directly into a flow reactor or batch vessel. nih.govuib.noacs.org This would allow for the non-invasive tracking of characteristic vibrational modes, such as the disappearance of C-Br stretches from a starting material like 1,4-dibromobenzene (B42075) and the emergence of signals corresponding to the furan-benzene C-C bond formation. This real-time feedback enables precise control over reaction parameters, rapid optimization, and the identification of potential side reactions or catalyst deactivation pathways. hideninc.comhidenanalytical.com

Synergistic Integration of Experimental and Computational Approaches

The design of new materials based on this compound can be significantly accelerated by the synergistic integration of computational modeling and experimental validation. european-mrs.comlbl.goveuropean-mrs.comncsu.edu Computational materials science allows for the in silico prediction of material properties, guiding experimental efforts toward the most promising candidates and reducing the time and resources spent on trial-and-error synthesis. lbl.govncsu.edu

Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, optical properties, and charge transport characteristics of polymers and frameworks derived from this compound. For instance, computational models can predict how modifying the core structure—by adding substituent groups or extending the conjugation—will affect the material's performance in applications like organic electronics or sensors.

This synergy is exemplified in the development of Metal-Organic Frameworks (MOFs), where DFT studies are used to corroborate and explain experimental findings regarding the electronic and magnetic properties of lanthanide-based MOFs derived from furan-2,5-dicarboxylate. acs.org By predicting properties before synthesis, researchers can prioritize experimental work on materials with the highest potential, creating a powerful feedback loop between theory and practice that expedites the discovery of novel, high-performance materials. european-mrs.comlbl.goveuropean-mrs.com

Expansion of Furan-Benzene Frameworks in Multifunctional Materials

The rigid, conjugated structure of this compound makes it an excellent building block for a variety of multifunctional materials. Research is expanding beyond simple polymers to create sophisticated architectures with tailored properties.

Self-Healing Polymers: The furan moiety is particularly valuable for creating self-healing materials through the reversible Diels-Alder reaction. rsc.orgexlibrisgroup.comdigitellinc.comnih.govsemanticscholar.org Polymers incorporating the this compound unit can be cross-linked using dienophiles like bismaleimides. exlibrisgroup.comsemanticscholar.org When the material is damaged, heating can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal the crack. Upon cooling, the forward Diels-Alder reaction reforms the cross-links, restoring the material's integrity. nih.gov Recent advancements utilize highly reactive triazolinedione (TAD) derivatives, which can undergo the Diels-Alder reaction rapidly at ambient temperatures, offering a faster and more energy-efficient healing mechanism. rsc.orgdigitellinc.com

Metal-Organic Frameworks (MOFs): The furan rings in this compound can be functionalized with coordinating groups (like carboxylates) to serve as organic linkers in the construction of MOFs. nih.govacs.orgchemrxiv.orgresearchgate.net These crystalline, porous materials have vast potential in gas storage, separation, and catalysis. Recently, furan-based aluminum MOFs have been synthesized that demonstrate exceptional stability and high capacity for atmospheric water harvesting. nih.govacs.orgchemrxiv.org The defined geometry of the this compound linker could be used to create MOFs with specific pore sizes and functionalities, tailored for applications such as selective CO2 capture or catalysis.

| Material Class | Functional Principle | Potential Applications of this compound-based Materials |

| Self-Healing Polymers | Reversible Diels-Alder reaction between furan and dienophile groups. exlibrisgroup.comnih.gov | Protective coatings, reusable adhesives, aerospace components, soft robotics. |

| Metal-Organic Frameworks (MOFs) | Coordination of organic linkers with metal nodes to form porous structures. nih.govresearchgate.net | Gas storage (H₂, CO₂), atmospheric water harvesting, catalysis, chemical sensing. |

| Conjugated Polymers | Extended π-conjugation along the polymer backbone. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs). |

Opportunities in Sustainable Chemical Manufacturing and Bio-Circular Economy

The most compelling future direction for this compound lies in its potential to be a cornerstone of a sustainable chemical industry rooted in a bio-circular economy. whiterose.ac.uktarosdiscovery.comcetjournal.itscielo.brmdpi.com The furan components of the molecule are directly derivable from furfural (B47365), a platform chemical produced from the dehydration of C5 sugars (like xylose) found in abundant, non-food lignocellulosic biomass such as corn cobs and sugarcane bagasse. mdpi.comum.siresearchgate.netsamipubco.comresearchgate.netmonash.edursc.orgucr.eduacs.orgrsc.org

This bio-based origin provides a renewable alternative to the petroleum-based feedstocks traditionally used to produce aromatic compounds. whiterose.ac.ukenergy.govresearchgate.networldbiomarketinsights.com By utilizing agricultural residues, the production of this compound can be integrated into a biorefinery concept. whiterose.ac.uknih.gov In this model, biomass is fractionated, and its components are valorized into a range of products, from biofuels to high-value chemicals, minimizing waste and maximizing resource efficiency. um.sinih.gov

The principles of a circular economy—designing out waste, keeping materials in use, and regenerating natural systems—are central to this vision. whiterose.ac.ukscielo.brmdpi.com Materials based on this compound, such as the self-healing polymers mentioned earlier, are designed for longevity and repair, extending product lifecycles. Furthermore, research into the chemical recycling of these furan-based polymers could enable the recovery of the monomeric building blocks, creating a closed-loop system that aligns with the goals of a circular economy. tarosdiscovery.com The transition to bio-based platform chemicals like furfural is a critical step in decoupling the chemical industry from its reliance on finite fossil resources and moving toward a more sustainable and circular future. cetjournal.itrsc.org

Q & A

Basic: What synthetic methodologies are recommended for 1,4-Di(furan-2-yl)benzene, and what are their critical parameters?

Answer:

The most effective route is Suzuki-Miyaura cross-coupling between 1,4-dibromobenzene and 2-furanboronic acid. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).

- Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio to substrate.

- Solvent : Toluene or THF under inert atmosphere.

Typical yields range from 60–75% , with challenges including steric hindrance and competing homocoupling. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 6.2–6.5 ppm for furan protons) and ¹³C NMR for backbone confirmation.

- FTIR : Peaks at 1600–1500 cm⁻¹ (C=C aromatic) and 1010–950 cm⁻¹ (furan ring breathing).

- X-ray crystallography : Resolves π-stacking interactions (e.g., interplanar distances ~3.5 Å) and confirms regiochemistry .

Basic: What are the key applications of this compound in materials science?

Answer:

- Organic electronics : Acts as a π-conjugated linker in donor-acceptor polymers for OLEDs or solar cells.

- Fluorescence studies : Exhibits blue-light emission (λₑₘ ~450 nm) due to extended conjugation.

- Coordination polymers : Serves as a rigid spacer in metal-organic frameworks (MOFs) for catalysis .

Advanced: How can researchers address discrepancies in spectroscopic data for derivatives of this compound?

Answer:

- Multi-technique validation : Combine HPLC (≥95% purity) with high-resolution mass spectrometry (HRMS) to rule out impurities.

- Computational cross-check : Use density functional theory (DFT) to simulate NMR/UV-Vis spectra and identify misassignments (e.g., distinguishing para vs. meta substitution) .

Advanced: What experimental strategies enhance the stability of this compound under reactive conditions?

Answer:

- Photostability : Store in amber vials; avoid UV light (degradation observed after 48 hours under 365 nm).

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Use inert atmospheres during heating.

- Microbial resistance : Test stability in biological media (e.g., DMEM) with LC-MS monitoring .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Electron-rich furan : Enhances oxidative addition kinetics in Pd-catalyzed reactions.

- Hammett parameters : σₚ values for furan (-0.02) suggest mild electron donation, favoring electrophilic substitution.

- DFT insights : Highest occupied molecular orbital (HOMO) localized on furan rings (-5.2 eV), guiding site-selective functionalization .

Advanced: What are the metabolic and toxicological profiles of furan-containing analogs like this compound?

Answer:

- Metabolic activation : Rat liver microsomes convert furans to reactive cis-2-butene-1,4-dial (detected via semicarbazide trapping and HPLC) .

- Toxicity screening : Use HepG2 cell assays (IC₅₀ ~50 μM) and Ames tests to assess genotoxicity.

Advanced: How can computational modeling guide the design of this compound-based photonic materials?

Answer:

- TD-DFT : Predicts charge-transfer transitions (e.g., S₀→S₁ at 380 nm) and triplet-state energies for thermally activated delayed fluorescence (TADF).

- Bandgap engineering : Adjust substituents to modulate HOMO-LUMO gaps (calculated ~3.1 eV) .

Advanced: What crystallographic databases provide structural analogs of this compound for comparative analysis?

Answer:

- Cambridge Structural Database (CSD) : Search for "1,4-bis(heteroaryl)benzene" derivatives (e.g., CSD refcodes: VEGLUA, QAQCIJ).

- Key metrics : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .

Advanced: How do steric and electronic effects impact the regioselectivity of this compound in electrophilic substitution?

Answer:

- Steric maps : Molecular mechanics (MM2) simulations show hindered access to the para position.

- Electrophilic preference : Nitration occurs at the furan C5 position (σ⁺ ~0.78) due to resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.